molecular formula C8H11N3OS B1283548 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone CAS No. 124458-11-3

1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone

Cat. No.: B1283548
CAS No.: 124458-11-3
M. Wt: 197.26 g/mol
InChI Key: FNPABBLKLMLVLD-UHFFFAOYSA-N
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Description

1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone typically involves multi-step reactions. One common method is the three-component condensation of 2-amino-4-iminothiazolidine hydrochlorides with aromatic or aliphatic aldehydes and Meldrum’s acid . This reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[5,4-c]pyridines.

Scientific Research Applications

1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone is unique due to its specific ring fusion and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-5(12)11-3-2-6-7(4-11)13-8(9)10-6/h2-4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPABBLKLMLVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567001
Record name 1-(2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124458-11-3
Record name 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124458-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Acetyl-3-bromo-4-piperidone hydrobromide (3.0 g, 9.9 mmol) was added slowly to a solution of thiourea (756 mg, 9.9 mmol) in dry ethanol (13.5 ml) at 60°. After completion of the addition, the reaction mixture was allowed to stir at 40° for 1 hour; the ethanol was then distilled off at atmospheric pressure, and the residue was heated to 160°-170° for 20 minutes. The reaction mixture was then cooled and dissolved in water, neutralized with saturated aqueous sodium bicarbonate, and extracted three times with chloroform. The combined organic layers were dried over sodium sulfate, filtered and concentrated to give an oil. Purification was effected by flash column chromatography (9:1 chloroform:methanol) to provide the title product as a solid (200 mg, 1.0 mmol, 10% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
756 mg
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Yield
10%

Synthesis routes and methods II

Procedure details

N-Acetyl4-piperidone (7.05 g, 0.05 mol) in acetic acid (35 mL) was treated dropwise with bromine (8.0 g, 0.05 mol) in acetic acid (10 mL) at room temperature. After 4 h, the formed precipitate was collected on a filter, washed with diethyl ether and air-dried. This crude intermediate (3.01 g) was dissolved in ethanol (20 mL) and after the addition of thiourea (0.76 g, 10.0 mmol)the reaction mixture was refixed for 4 h. The solvent was removed in vacuo. Water (20 mL) was added and the pH was adjusted to 9. Extraction with DCM, drying (sodium sulfate) and removal of the organic phase gave 1.1 g of a crude product. Modification by flash chromatography on silica gel gave 202 mg (10%) of 5-acetyl4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylamine. This compound was sulfonylated with 3-chloro-2-methylbenzene sulfonyl chloride (234 mg, 1.02 mmol) in pyridine according to METHOD A. After workup, the final product was crystallised from methanol to afford 75 mg (%) of white crystals: 1H NMR (DMSO-d6, 70° C.) δ 2.05 (s, 3H), 2.66 (s, 3H), 3.09 (m, 2H), 3.69 (m, 2H), 4.38 (m 2H), 7.37 (t, 1H), 7.64 (d, 1H), 7.91 (d, 1H), 12.53 (br s, NH).
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two

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